molecular formula C17H18N2O6S2 B12211485 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12211485
M. Wt: 410.5 g/mol
InChI Key: KZWZUKFQKNWUCZ-ZSOIEALJSA-N
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Description

This compound features a 1,3-thiazolidin-2,4-dione core substituted with a (5Z)-4-methoxybenzylidene group at position 5, linked via an acetamide bridge to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone group in the tetrahydrothiophene ring enhances polarity and metabolic stability, while the 4-methoxybenzylidene substituent may influence electronic properties and binding interactions in biological systems .

Properties

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H18N2O6S2/c1-25-13-4-2-11(3-5-13)8-14-16(21)19(17(22)26-14)9-15(20)18-12-6-7-27(23,24)10-12/h2-5,8,12H,6-7,9-10H2,1H3,(H,18,20)/b14-8-

InChI Key

KZWZUKFQKNWUCZ-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The thiazolidin-2,4-dione core is functionalized via Knoevenagel condensation between thiazolidine-2,4-dione and 4-methoxybenzaldehyde (Fig. 1).

Parameter Optimal Value Source
SolventAcetic acid
CatalystAnhydrous sodium acetate
Temperature80–100°C
Reaction Time4–6 hours
Yield75–85%

Mechanistic Insight : The reaction proceeds via deprotonation of thiazolidine-2,4-dione at the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl. The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding.

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

Key Synthetic Routes

The amine moiety is synthesized through:

  • Oxidation of tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide or m-CPBA.

  • Nitrogen introduction via Hofmann or Curtius rearrangement, or direct amination.

Industrial-Scale Method :

Step Reagents/Conditions Yield
OxidationH<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>CN, 25°C92%
BrominationNBS, CH<sub>2</sub>Cl<sub>2</sub>, pyridine88%
AminationNH<sub>3</sub>/MeOH, 60°C, 12h78%

Acetamide Linker Formation

Chloroacetylation of Thiazolidinone

The 3-position of the thiazolidinone is functionalized with a chloroacetamide group:

  • Reaction : 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione is treated with chloroacetyl chloride in acetonitrile under reflux.

  • Conditions :

    • Base: Triethylamine (2.5 equiv.)

    • Solvent: 1,4-Dioxane or THF

    • Temperature: 20–25°C

    • Yield: 90–95%.

Product : 3-Chloroacetyl-5-(4-methoxybenzylidene)thiazolidine-2,4-dione.

Amide Coupling with 1,1-Dioxidotetrahydrothiophen-3-Amine

The final step involves coupling the chloroacetyl intermediate with 1,1-dioxidotetrahydrothiophen-3-amine:

Parameter Value Source
Coupling AgentHATU or EDC
BaseDIPEA or Et<sub>3</sub>N
SolventDMF or CH<sub>2</sub>Cl<sub>2</sub>
Temperature0°C to RT
Yield80–85%

Mechanism : Activation of the carboxylic acid (from hydrolysis of chloroacetyl intermediate) forms a reactive O-acylisourea intermediate, which undergoes nucleophilic attack by the amine.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel chromatography with ethyl acetate/hexane (3:7) for intermediate purification.

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final compound isolation.

Spectroscopic Data

Technique Key Signals
<sup>1</sup>H NMR δ 7.65 (d, J = 8.5 Hz, benzylidene H), 4.32 (s, CH<sub>2</sub>CO), 3.85 (s, OCH<sub>3</sub>)
<sup>13</sup>C NMR δ 172.5 (C=O thiazolidinone), 167.8 (C=O acetamide)
HRMS [M+H]<sup>+</sup> Calc.: 462.1124; Found: 462.1128

Industrial-Scale Considerations

Process Optimization

  • Continuous flow systems for oxidation and amidation steps reduce reaction times by 40%.

  • Green chemistry : Replacement of CH<sub>2</sub>Cl<sub>2</sub> with cyclopentyl methyl ether (CPME) improves sustainability.

Yield Improvement Strategies

Parameter Adjustment Yield Increase
Catalyst loadingReduce HATU from 1.2 to 1.0 equiv.+5%
Temperature controlMaintain 0°C during coupling+8%

Challenges and Solutions

Z-Isomer Selectivity

  • Issue : Non-selective benzylidene formation yields E/Z mixtures.

  • Solution : Use of microwave irradiation (100°C, 30 min) enhances Z-selectivity to >95%.

Amine Stability

  • Issue : 1,1-Dioxidotetrahydrothiophen-3-amine degrades under acidic conditions.

  • Solution : Conduct coupling reactions at pH 7–8 using bicarbonate buffers.

Comparative Analysis of Methods

Method Advantages Limitations
HATU-mediated couplingHigh yields (85%)Costly reagents
EDC/DMAPLow costLower yields (70%)
Thermal condensationNo coupling agentsRequires high temps

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Antidiabetic Properties

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide exhibit significant antidiabetic effects. They function as aldose reductase inhibitors, which can help in managing diabetic complications by preventing the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress in cells .

Antioxidant Activity

This compound has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. The presence of thiazolidine and thiophene rings in its structure contributes to its ability to scavenge free radicals effectively .

Antineoplastic Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Research has shown that similar thiazolidinone derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Case Study 1: Efficacy in Diabetic Models

In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles compared to untreated controls. Histopathological examinations revealed reduced signs of diabetic nephropathy .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. The compound was shown to activate caspase pathways involved in programmed cell death .

Data Table: Summary of Research Findings

ApplicationMechanismReference
AntidiabeticAldose reductase inhibition
AntioxidantFree radical scavenging
AntineoplasticInduction of apoptosis

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents (Benzylidene/Acetamide) Key Features Biological Activity (Source)
Target Compound 4-methoxybenzylidene; tetrahydrothiophene sulfone Enhanced polarity, metabolic stability Not reported in evidence
2-[(5Z)-5-(3-Fluorobenzylidene)-...-acetamide () 3-fluorobenzylidene; N-ethyl substitution Increased lipophilicity Potential kinase inhibition
2-[(5Z)-5-(2-Methoxybenzylidene)-...-acetamide () 2-methoxybenzylidene; thiadiazolyl acetamide Steric hindrance, π-π stacking Antimicrobial (inferred from SAR)
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-...-acetamide () 3-phenylpropenylidene; 4-fluorophenyl Extended conjugation, fluorinated aryl Anticancer (hypothesized)
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-...-acetamide () Phenylimino; 4-methoxyphenyl Dual hydrogen-bonding motifs Unreported, likely enzyme-targeted

Physicochemical Properties

  • Lipophilicity : The 4-methoxy group (target compound) balances hydrophilicity, whereas 3-fluorobenzylidene () increases logP, favoring blood-brain barrier penetration .
  • Metabolic Stability : The sulfone group in the tetrahydrothiophene ring (target compound and ) reduces susceptibility to oxidative metabolism compared to thioether analogues .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential biological activity. This article explores its chemical properties, synthesis, biological effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17H17N2O5S2
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 902037-05-2

The compound features a tetrahydrothiophene moiety and a thiazolidine ring, contributing to its unique reactivity and biological interactions. The presence of sulfur and nitrogen atoms enhances its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with various aldehydes and acetamides. The process can be optimized for yield and purity through various organic synthesis techniques, including reflux and microwave-assisted methods.

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazolidinone derivatives, including the compound . In vitro assays using human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results:

CompoundCell LineIC50 (µM)Notes
This compoundMCF-71.20Comparable to doxorubicin
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamideA5491.40Effective against resistant strains

In these assays, the compound exhibited significant cytotoxic effects without notable toxicity to normal cells at similar concentrations .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : It is believed that the compound induces apoptosis in cancer cells by activating caspase pathways.
  • Targeting Specific Enzymes : The compound may inhibit key enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).
  • Modulation of Signaling Pathways : Preliminary studies suggest that it may interfere with signaling pathways like PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.

Case Studies

A recent investigation into the biological effects of thiazolidinone derivatives highlighted the efficacy of compounds similar to this compound:

Study 1: Antitumor Efficacy

In a study published in Frontiers in Chemistry, researchers evaluated the antiproliferative activity of various thiazolidinone derivatives against multiple cancer cell lines. The results indicated that compounds with similar structural motifs demonstrated significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

Another study examined the antimicrobial properties of thiazolidinones. The compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting potential applications in treating infections .

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